molecular formula C16H16Cl2N2O3S B2841318 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide CAS No. 1427655-67-1

6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide

Cat. No. B2841318
CAS RN: 1427655-67-1
M. Wt: 387.28
InChI Key: SONDVIDNNAJLGK-UHFFFAOYSA-N
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Description

6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and drug development. In

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide involves its ability to bind to the active site of the target enzyme and inhibit its activity. The compound achieves this by forming strong hydrogen bonds and other interactions with the enzyme, thereby preventing its normal function. This mechanism has been found to be highly specific, with the compound exhibiting selectivity towards certain enzymes.
Biochemical and Physiological Effects:
6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells, reduces inflammation, and promotes bone formation. In vivo studies have also demonstrated the compound's ability to reduce tumor growth and metastasis, improve bone density, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide in lab experiments include its high potency, specificity, and selectivity towards certain enzymes. The compound's ability to inhibit multiple enzymes also makes it a promising candidate for developing multi-targeted therapies. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide. These include:
1. Developing novel derivatives of the compound with improved pharmacological properties.
2. Investigating the compound's potential in treating other diseases, such as osteoporosis and neurological disorders.
3. Studying the compound's safety and efficacy in animal models and clinical trials.
4. Exploring the compound's potential in combination therapies with other drugs.
5. Investigating the compound's mechanism of action in more detail to better understand its therapeutic potential.
In conclusion, 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide is a promising compound with potential therapeutic properties. Its ability to inhibit multiple enzymes and exhibit selectivity towards certain enzymes makes it a promising candidate for developing novel therapies. Further research is needed to determine its safety and efficacy in vivo and to explore its potential in treating other diseases.

Synthesis Methods

The synthesis of 6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide involves the reaction of 3-chloro-4-(cyclopentyloxy)aniline with 6-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfamic acid to form the final compound. This synthesis method has been found to be efficient and yields high-quality product.

Scientific Research Applications

6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, osteoporosis, and neurological disorders.

properties

IUPAC Name

6-chloro-N-(3-chloro-4-cyclopentyloxyphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-14-9-11(5-7-15(14)23-12-3-1-2-4-12)20-24(21,22)13-6-8-16(18)19-10-13/h5-10,12,20H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONDVIDNNAJLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide

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